N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The unique structure of this compound, which includes a benzothiadiazole ring fused with a biphenyl carboxamide moiety, imparts it with distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring. This intermediate is then subjected to further functionalization to introduce the methyl group at the 5-position.
The next step involves the coupling of the benzothiadiazole derivative with a biphenyl carboxylic acid derivative. This coupling reaction is often facilitated by the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under reflux conditions.
Industrial Production Methods
Industrial production of N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1’-biphenyl]-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler benzothiadiazole derivative with similar core structure but lacking the biphenyl carboxamide moiety.
5-Methyl-2,1,3-benzothiadiazol-4-amine: Another derivative with a methyl group at the 5-position but different functional groups.
4-Bromo-2,1,3-benzothiadiazole: A halogenated derivative with distinct reactivity.
Uniqueness
N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of the benzothiadiazole ring and biphenyl carboxamide moiety. This unique structure imparts it with distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-12-17-19(23-25-22-17)18(13)21-20(24)16-10-8-15(9-11-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPONSKGZBYRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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